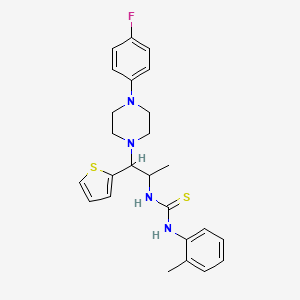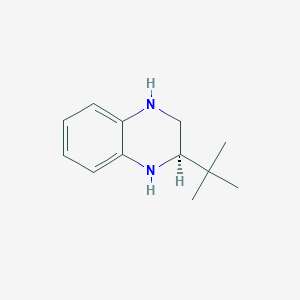
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(pyridin-3-yl)butanamide has been identified as a significant chemical in various studies for its potential applications in biomedicine and pharmacology. It has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures, which is crucial for medication supply and medical cost reduction . Additionally, derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties, indicating its potential as a therapeutic agent .
Synthesis Analysis
The synthesis of related compounds involves the coupling of various acids with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as a coupling reagent. The spectral data acquired through NMR and LC-MS techniques confirm the chemical structures of the newly prepared compounds . Another study describes the heterocyclization of chloroepoxy compounds with amino-substituted pyridines, leading to the formation of complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure and conformational stability of related compounds have been studied using Density Functional Theory (DFT) calculations. Topological analysis through Atoms in Molecules (AIM) and spectroscopic profiling using FT-IR, FT-Raman, and NMR techniques have provided detailed information about the structure and electronic properties of these molecules .
Chemical Reactions Analysis
The compound and its derivatives have been used as precursors in the synthesis of various heterocyclic systems. By manipulating the ester groups in the starting materials, reactions can be directed towards the formation of either pyridine or pyrrole derivatives, showcasing the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various computational and experimental methods. The HOMO-LUMO energy gap, charge density distribution, and molecular electrostatic potential (MEP) have been analyzed to understand the reactivity and interaction of these molecules with biological targets. Docking studies have also indicated the role of these compounds in binding to proteins and exhibiting biological activity .
Scientific Research Applications
Synthesis and Chemical Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(pyridin-3-yl)butanamide serves as a key intermediate in the synthesis of complex molecular structures. For example, its derivatives have been synthesized to explore their binding behavior with negatively charged carboxylatopillar[5]arene, indicating significant potential in forming pseudorotaxane geometries which have applications in molecular machines and materials science (Li et al., 2011). Additionally, the compound's role in the synthesis of pyridine and pyrrole derivatives underlines its utility in diversifying heterocyclic compound libraries, which are crucial in drug discovery and materials chemistry (Uršič et al., 2008).
Biomedical Applications
Research has also identified this compound as a potential modifier in monoclonal antibody production, where it was found to enhance the production yield in Chinese hamster ovary cell cultures. This improvement in monoclonal antibody production is significant for the pharmaceutical industry, especially for the development and manufacturing of biologic therapeutics (Aki et al., 2021).
Material Science and Catalysis
The compound has been investigated for its catalytic properties and application in material sciences. For instance, it has been used in the modification of cathode materials for organic solar cells, demonstrating the potential to improve the efficiency of energy conversion devices. This underscores the compound's relevance in the development of renewable energy technologies (Cao et al., 2021).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been utilized as chemical standards in ion mobility spectrometry, showcasing their importance in enhancing the accuracy and precision of analytical methods, which is crucial for environmental monitoring, forensic analysis, and quality control in pharmaceutical manufacturing (Eiceman et al., 2003).
properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-7-8-13(2)18(12)10-4-6-15(19)17-14-5-3-9-16-11-14/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEBCWVRFIWCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)




![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)
![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)


![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)

